
5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one is a chemical compound that features a tetrahydropyran ring fused to an oxazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one typically involves the reaction of tetrahydropyran derivatives with oxazolidinone precursors. One common method includes the cyclization of 3-hydroxy-tetrahydropyran with an appropriate oxazolidinone derivative under acidic or basic conditions. The reaction is often carried out in solvents such as dichloromethane or ethanol at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield tetrahydropyran-oxazolidinone alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones and tetrahydropyran derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or alteration of receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(Tetrahydro-2H-pyran-2-yl)-2-furaldehyde
- 5-chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Uniqueness
5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry where it can serve as a versatile scaffold for drug development .
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
5-(oxan-3-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c10-8-9-4-7(12-8)6-2-1-3-11-5-6/h6-7H,1-5H2,(H,9,10) |
InChI Key |
MIPXFTWTVIDIMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2CNC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


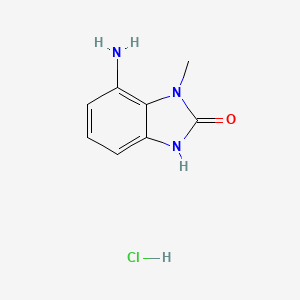
![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)
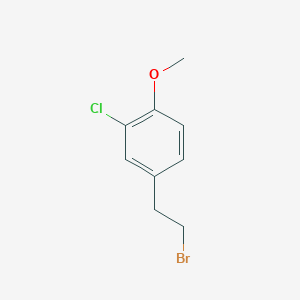
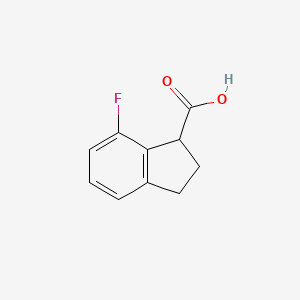
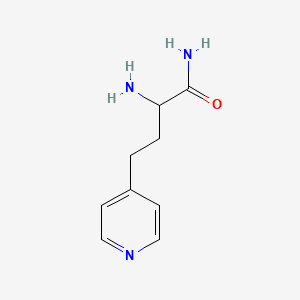


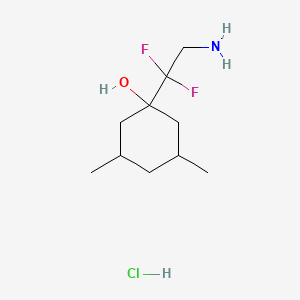
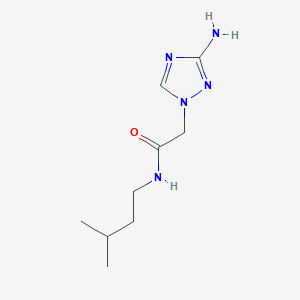
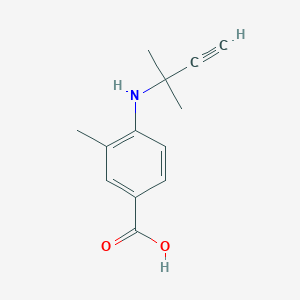
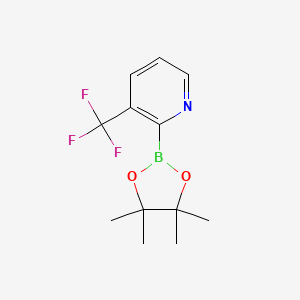

![4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride](/img/structure/B13625937.png)
